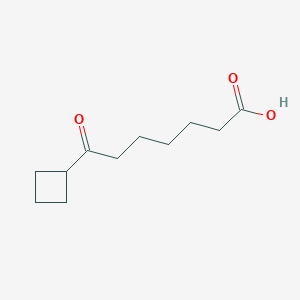

7-Cyclobutyl-7-oxoheptanoic acid

Description

Significance of Ketoacids in Chemical Synthesis and Biochemical Processes

Ketoacids are organic compounds that feature both a ketone and a carboxylic acid functional group. Their classification into alpha (α), beta (β), and gamma (γ) ketoacids is determined by the position of the ketone relative to the carboxylic acid. acs.org This structural variance imparts a diverse range of chemical reactivities and biological roles.

In the realm of chemical synthesis , ketoacids are prized as versatile intermediates. For instance, α-keto acids can serve as acylating agents. acs.org The synthesis of γ-keto acids, such as the subject of this article, is an active area of research, with methods including the photoredox-catalyzed dual decarboxylative coupling of α-oxo acids and maleic anhydrides, and the reaction of dicarboxylic dihalides with organoaluminum compounds. acs.orgacs.orggoogle.com These synthetic routes open doors to a wide array of functionalized molecules. γ-Keto acids are also precursors to valuable γ-lactones through stereoselective reduction. acs.orggeorgiasouthern.edu

From a biochemical perspective , ketoacids are central to metabolism. wikipedia.org α-Keto acids like α-ketoglutarate and oxaloacetate are key intermediates in the citric acid cycle, a fundamental energy-producing pathway. wikipedia.org They are also involved in the biosynthesis and degradation of amino acids through transamination reactions. researchgate.net The study of novel ketoacids is driven by their potential to influence these biological pathways, with some synthetic ketogenic compounds being explored for their ability to induce therapeutic ketosis. nih.govresearchgate.netnih.gov

Conformational and Strain Considerations of Cyclobutane (B1203170) Derivatives in Molecular Architecture

The cyclobutane ring, a four-membered carbocycle, is characterized by significant ring strain, a combination of angle strain and torsional strain. dalalinstitute.com Unlike the planar depiction often seen in 2D drawings, cyclobutane adopts a puckered or "butterfly" conformation to alleviate some of the torsional strain that would arise from a planar structure. dalalinstitute.com This puckering, however, slightly decreases the internal bond angles to around 88°, maintaining considerable angle strain compared to the ideal 109.5° of a tetrahedral carbon. mdpi.com

The introduction of substituents onto the cyclobutane ring further influences its conformation. acs.org The conformational preferences of substituted cyclobutanes are a subject of detailed study, often employing a combination of experimental techniques like NMR spectroscopy and computational methods. acs.orgnih.govresearchgate.netnih.gov The reactivity of functional groups attached to a cyclobutane ring can be significantly affected by these conformational factors. For example, the reactivity of cyclobutyl ketones is a subject of interest, with studies exploring reactions like formal γ–C–H functionalization. nih.gov The strain within the cyclobutane ring can also be harnessed in synthetic chemistry, as the release of this strain can drive certain chemical transformations. acs.org

Overview of 7-Cyclobutyl-7-oxoheptanoic Acid as a Unique Multifunctional Molecule

This compound is a γ-keto acid distinguished by the presence of a cyclobutyl group attached to the ketone. While specific, in-depth research on this particular molecule is not widely available in published literature, its structure allows for several key inferences about its chemical nature and potential as a multifunctional molecule.

The molecule possesses three key structural features:

A Carboxylic Acid Group: This provides a site for typical acid-base reactions, esterification, and amide formation.

A Ketone Group: This carbonyl group is a handle for nucleophilic addition, reduction to a secondary alcohol, and various coupling reactions. The reactivity of this ketone is modulated by the attached cyclobutyl ring. nih.govrsc.org

A Cyclobutyl Moiety: This imparts unique steric and electronic properties due to its inherent ring strain and specific puckered conformation.

The interplay of these functional groups within a single molecule makes this compound a potentially valuable building block in organic synthesis. The carboxylic acid and ketone functionalities offer orthogonal reactivity, allowing for selective transformations at either site. The cyclobutyl group can influence the stereochemical outcome of reactions at the adjacent ketone and can serve as a rigid scaffold in the design of more complex molecules.

Below is a table summarizing some of the key structural and predicted properties of this compound.

| Property | Value/Description |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₈O₃ |

| Molecular Weight | 198.26 g/mol |

| Functional Groups | Carboxylic Acid, Ketone, Cyclobutane |

| Classification | γ-Keto Acid |

| Predicted Reactivity | - Esterification/Amidation at the carboxylic acid- Nucleophilic addition/Reduction at the ketone- Potential for ring-opening reactions of the cyclobutane under specific conditions |

| Potential Applications | - Building block in organic synthesis- Precursor to novel polymers or materials- Scaffold for medicinal chemistry exploration |

Research Rationale and Objectives in the Study of this compound

While dedicated research on this compound is limited, a clear rationale for its investigation can be constructed based on the broader importance of its constituent chemical motifs. The primary objectives for studying this compound would likely revolve around three key areas: synthetic utility, material science, and medicinal chemistry.

Synthetic Utility: A key research objective would be to explore the unique reactivity of this compound as a synthetic intermediate. This would involve:

Investigating the selective functionalization of the carboxylic acid and ketone groups.

Studying the influence of the cyclobutyl ring on the stereoselectivity of reactions at the γ-position.

Exploring the use of the strained cyclobutane ring to drive specific chemical transformations. acs.org

Material Science: The bifunctional nature of this molecule makes it a candidate for the synthesis of novel polymers. Research objectives in this area could include:

Polymerization through either the carboxylic acid or by transforming the ketone into a reactive group.

Investigation of the physical properties of polymers incorporating the rigid cyclobutyl moiety, which could impart unique thermal or mechanical characteristics.

Medicinal Chemistry: Given the importance of ketoacids and cyclobutane-containing compounds in drug discovery, a significant research rationale lies in its potential biological activity. Objectives would include:

Synthesis of a library of derivatives by modifying the carboxylic acid and ketone functionalities.

Screening these derivatives for biological activity, for example, as enzyme inhibitors or receptor modulators. The unique three-dimensional shape conferred by the cyclobutyl group could lead to specific and potent interactions with biological targets. nih.gov The study of novel ketoacids and their esters is an active field of research. acs.orgmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

7-cyclobutyl-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c12-10(9-5-4-6-9)7-2-1-3-8-11(13)14/h9H,1-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPEPRRMJQZGFFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645361 | |

| Record name | 7-Cyclobutyl-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-83-1 | |

| Record name | 7-Cyclobutyl-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 7 Cyclobutyl 7 Oxoheptanoic Acid

Retrosynthetic Analysis of the 7-Cyclobutyl-7-oxoheptanoic Acid Scaffold

A primary retrosynthetic disconnection for this compound involves cleaving the bond between the carbonyl group and the adjacent methylene (B1212753) group of the heptanoic acid chain. This leads to two key synthons: a cyclobutylcarbonyl cation equivalent and a 6-carboxyhexyl anion equivalent. A more practical approach considers the disconnection at the C6-C7 bond of the heptanoic acid chain, suggesting a Grignard-type reaction between a cyclobutyl magnesium halide and a protected 6-halo-heptanoic acid derivative or a related electrophile. Another viable strategy involves disconnecting the cyclobutane (B1203170) ring itself, pointing towards cycloaddition reactions to form the four-membered ring at a later stage of the synthesis.

Targeted Synthesis of the Heptanoic Acid Backbone

Chain Elongation Strategies for Carboxylic Acids

Several methods exist for extending a carboxylic acid chain. The Arndt-Eistert homologation, for instance, allows for the insertion of a single methylene group into a carboxylic acid, providing a stepwise approach to building the heptanoic acid backbone. msu.eduvanderbilt.edu This method involves converting the carboxylic acid to an acyl chloride, followed by reaction with diazomethane (B1218177) and subsequent Wolff rearrangement in the presence of a nucleophile like water. vanderbilt.edu

Another approach is through malonic ester synthesis, where a halide is reacted with diethyl malonate, followed by saponification and decarboxylation to yield a carboxylic acid with two additional carbons. This process could be repeated to achieve the desired chain length.

Biocatalytic methods, specifically mixed culture fermentation, have also emerged as a sustainable route for producing medium-chain carboxylic acids (MCCAs). nih.govnih.gov This process, known as chain elongation, utilizes the reverse β-oxidation pathway to extend shorter-chain carboxylic acids using electron donors like ethanol (B145695) or lactic acid. nih.govresearchgate.net While not a direct laboratory synthesis, this approach highlights the potential for green chemistry in producing the heptanoic acid backbone.

Functional Group Interconversions on Aliphatic Chains

The synthesis of the heptanoic acid backbone may also rely on the strategic interconversion of functional groups. ub.edufiveable.mesolubilityofthings.com For example, a primary alcohol can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid). solubilityofthings.com This allows for the use of commercially available long-chain alcohols as precursors.

Alternatively, the hydrolysis of a nitrile (R-C≡N) provides a robust method for preparing carboxylic acids. libretexts.org This can be achieved under acidic or basic conditions and is particularly useful when starting from an alkyl halide, which can be converted to the corresponding nitrile via nucleophilic substitution with a cyanide salt. libretexts.org

Formation of the Cyclobutyl Ketone Moiety

The construction of the cyclobutyl ring and its subsequent functionalization to a ketone are critical steps in the synthesis of the target molecule.

Cycloaddition Reactions for Cyclobutane Ring Construction

The most common and efficient method for synthesizing cyclobutane rings is the [2+2] cycloaddition reaction. nih.govnih.govacs.org This can be achieved either photochemically or through transition-metal catalysis. baranlab.org Photochemical [2+2] cycloadditions often involve the reaction of an alkene with an α,β-unsaturated ketone. acs.orgbaranlab.org The resulting cyclobutane can then be further manipulated to yield the desired ketone.

Thermally induced [2+2] cycloadditions are also possible, particularly with highly strained or electron-deficient alkenes. organicreactions.org For instance, the dimerization of tetrafluoroethylene (B6358150) to form octafluorocyclobutane (B90634) is a well-known example. organicreactions.org While not directly applicable to the synthesis of this compound, it illustrates the principle of thermal cycloaddition.

More recent advancements have focused on developing catalytic and enantioselective [2+2] cycloaddition reactions, allowing for greater control over the stereochemistry of the resulting cyclobutane ring. nih.gov

Stereoselective Approaches to Cyclobutane Ring Systems

Achieving stereocontrol in the synthesis of substituted cyclobutanes is a significant challenge due to the inherent ring strain. acs.org However, several stereoselective methods have been developed. One approach involves the use of chiral auxiliaries or catalysts in [2+2] cycloaddition reactions to induce facial selectivity. nih.gov

Ring expansion of cyclopropylcarbinyl systems and ring contraction of five-membered rings are alternative strategies for the stereoselective synthesis of cyclobutanes. nih.govacs.orgntu.ac.uk For example, the stereospecific ring contraction of pyrrolidines to cyclobutanes has been reported, proceeding through a 1,4-biradical intermediate. acs.orgntu.ac.uk This method offers a high degree of stereocontrol.

Furthermore, diastereoselective synthesis of cyclobutanes can be achieved through rhodium-catalyzed C-C bond cleavage of alkylidenecyclopropanes. acs.org This method provides a novel pathway to highly substituted cyclobutane rings. The development of such stereoselective methods is crucial for the synthesis of complex molecules containing the cyclobutane motif. nih.gov

Introduction of the Ketone Functionality on a Cyclobutyl-Substituted Chain

A key step in the synthesis of this compound is the formation of the ketone. One common approach involves the reaction of an organometallic reagent derived from a cyclobutyl-substituted precursor with an appropriate electrophile. For instance, a Grignard reagent prepared from a cyclobutyl halide can be reacted with an acyl chloride or an ester to form the desired ketone.

Another strategy is the oxidation of a secondary alcohol. This would involve a precursor molecule where the carbon destined to become the ketone carbonyl is a hydroxyl group. A variety of oxidizing agents can be employed for this transformation, with the choice depending on the presence of other sensitive functional groups in the molecule.

Furthermore, modern synthetic methods offer alternative routes. For example, a palladium-catalyzed C-C bond cleavage of a bicyclo[1.1.1]pentan-2-ol, which can be generated from a cyclobutyl ketone via a Norrish-Yang cyclization, can lead to the formation of a γ-functionalized cyclobutyl ketone. nih.govnih.govdocumentsdelivered.com This approach allows for the introduction of various substituents on the cyclobutane ring.

The introduction of a ketone onto a cyclobutane ring can influence the molecule's stereochemistry. The presence of the carbonyl group can alter the symmetry of the molecule, potentially creating chiral centers. stackexchange.com

Decarboxylative Acylation for Ketone Synthesis

Decarboxylative acylation has emerged as a powerful tool for the synthesis of ketones, including those with complex architectures. chinesechemsoc.orgnih.govorganic-chemistry.orgnih.gov This method typically involves the coupling of a carboxylic acid or its derivative with another carboxylic acid derivative, where one of the carboxyl groups is expelled as carbon dioxide. chinesechemsoc.org This strategy offers a convergent and often highly chemoselective route to ketones. chinesechemsoc.orgnih.gov

In the context of this compound, a potential decarboxylative acylation approach could involve the coupling of a cyclobutyl-containing carboxylic acid with a dicarboxylic acid monoester. This would generate the desired ketoacid structure in a single step. The reaction is often catalyzed by transition metals like nickel or silver, and can be promoted by photoredox catalysis. chinesechemsoc.orgmdpi.com

Recent advancements have demonstrated the utility of metallaphotoredox catalysis, using thioesters as readily available starting materials, to achieve decarboxylative acylation of aliphatic carboxylic acids. chinesechemsoc.org This method has shown broad substrate scope and functional group tolerance, making it a promising strategy for the synthesis of complex ketones. chinesechemsoc.org

| Method | Description | Catalyst/Reagent | Key Features |

| Grignard Reaction | Reaction of a cyclobutylmagnesium halide with an acyl chloride or ester. | Magnesium, Acyl Chloride/Ester | Classic and versatile method. |

| Alcohol Oxidation | Oxidation of a secondary cyclobutyl-substituted alcohol. | Various oxidizing agents (e.g., PCC, Swern, Dess-Martin) | Dependent on precursor availability. |

| Norrish-Yang/Pd-Catalysis | Photochemical cyclization of a cyclobutyl ketone followed by palladium-catalyzed C-C bond cleavage. | UV light, Palladium catalyst | Allows for further functionalization. nih.govnih.govdocumentsdelivered.com |

| Decarboxylative Acylation | Coupling of two carboxylic acid derivatives with the loss of CO2. | Nickel, Silver, Photoredox catalysts | Convergent and chemoselective. chinesechemsoc.orgnih.gov |

Convergent and Divergent Synthesis Strategies for Assembling the Complete Structure

The synthesis of this compound can be approached using either convergent or divergent strategies. researchgate.netwikipedia.org

A divergent synthesis , on the other hand, starts from a common intermediate that is progressively modified to create a library of related compounds. researchgate.netnih.gov While less common for the synthesis of a single target like this compound, a divergent approach could be employed to create a series of related ketoacids with varying chain lengths or substituents on the cyclobutyl ring. For instance, a common precursor containing a cyclobutyl group could be subjected to different chain extension and functionalization reactions.

| Strategy | Description | Advantages | Disadvantages |

| Convergent | Independent synthesis of fragments followed by coupling. wikipedia.orgnih.gov | Higher overall yield, efficiency for complex targets. wikipedia.org | Requires careful planning of fragment synthesis and coupling. |

| Divergent | A common intermediate is modified to produce various analogs. researchgate.netnih.gov | Efficient for creating a library of related compounds. | Can be less efficient for a single target. |

Catalytic Methods in the Synthesis of Ketoacid and Cyclobutyl Derivatives

Catalytic methods play a crucial role in modern organic synthesis, offering efficient and selective routes to complex molecules like ketoacids and cyclobutyl derivatives. mdpi.comresearchgate.net

Rhodium catalysts are known to promote a variety of transformations involving the cleavage and formation of carbon-carbon bonds, leading to the reorganization of molecular skeletons. nih.govrsc.orgnih.govresearchgate.net These reactions can be particularly useful for the synthesis of strained ring systems like cyclobutanes.

For instance, rhodium-catalyzed cycloaddition reactions can be employed to construct the cyclobutane ring itself. researchgate.net Furthermore, rhodium catalysts can mediate the restructuring of existing carbon frameworks, potentially allowing for the conversion of readily available starting materials into more complex cyclobutyl structures. nih.gov The development of rhodium-catalyzed asymmetric carbometallation of cyclobutenes has provided a powerful tool for the synthesis of chiral, complex cyclobutanes. sci-hub.se

The combination of nickel catalysis and photoredox catalysis has revolutionized the field of carbon-carbon bond formation. nih.govnortheastern.eduresearchgate.netrsc.org This dual catalytic system enables the coupling of a wide range of substrates, including those that are challenging for traditional cross-coupling methods. northeastern.edursc.org

In the context of this compound, nickel-photoredox catalysis could be employed for the key C-C bond forming steps. For example, the coupling of a cyclobutyl derivative with a long-chain carboxylic acid derivative could be achieved using this methodology. nih.govresearchgate.net This approach is particularly attractive due to its mild reaction conditions and high functional group tolerance. rsc.orgrsc.org The use of carboxylic acids or their derivatives as radical precursors under nickel/photoredox conditions has become a prominent strategy for C(sp3)-centered radical generation and subsequent cross-coupling. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound is crucial for developing sustainable and environmentally friendly processes. mdpi.comnih.gov Key aspects include the use of renewable feedstocks, the development of catalytic reactions to minimize waste, and the use of safer solvents and reagents.

The synthesis of α-keto acids, a class of compounds to which this compound belongs, has seen significant efforts towards greener synthetic routes. mdpi.com This includes the use of biomass-derived starting materials and the development of catalytic oxidation processes that use molecular oxygen as the oxidant. mdpi.commdpi.com

Electrochemical synthesis has also emerged as a sustainable alternative for the preparation of α-keto acid esters, offering operational simplicity and environmental compatibility. mdpi.com By incorporating these green chemistry principles, the synthesis of this compound can be made more efficient and less impactful on the environment.

Advanced Spectroscopic and Chromatographic Characterization of 7 Cyclobutyl 7 Oxoheptanoic Acid

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For a compound like 7-Cyclobutyl-7-oxoheptanoic acid, which is a polar organic acid, direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) can be challenging due to its low volatility. To overcome this, chemical derivatization is typically employed to convert the carboxylic acid into a more volatile ester, such as a methyl or silyl (B83357) ester. nih.gov This process enhances thermal stability and improves chromatographic peak shape. nih.gov Once derivatized, the compound can be separated from other components in a mixture by the gas chromatograph and subsequently analyzed by the mass spectrometer. The resulting mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the derivatized molecule, along with a characteristic fragmentation pattern that can help confirm the structure. For instance, fragmentation might occur at the carbonyl group and along the alkyl chain.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is exceptionally well-suited for the analysis of polar organic acids like this compound without the need for derivatization. nih.govnih.gov The compound would first be separated from a sample matrix using a liquid chromatograph, typically with a reversed-phase column. The eluent from the LC system is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules, which can produce protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. Tandem mass spectrometry (MS/MS) can be further utilized to induce fragmentation of the parent ion, providing more detailed structural information. ekb.egresearchgate.netmdpi.com

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₁H₁₈O₃), the theoretical exact mass can be calculated. An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, can measure the mass of the molecular ion with very high precision (typically to within a few parts per million). This accurate mass measurement allows for the unambiguous determination of the elemental formula, distinguishing it from other compounds that may have the same nominal mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR would be essential.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the cyclobutyl ring, the protons on the heptanoic acid chain, and the carboxylic acid proton. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would allow for the assignment of each proton to its position in the molecule. General chemical shift ranges for similar structures can be referenced. organicchemistrydata.orgchemicalbook.comchemicalbook.com

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet | 1H |

| α-CH₂ to ketone | 2.5 - 2.8 | Triplet | 2H |

| α-CH₂ to carboxylic acid | 2.2 - 2.5 | Triplet | 2H |

| Cyclobutyl methine | 3.0 - 3.5 | Multiplet | 1H |

| Cyclobutyl methylenes | 1.8 - 2.4 | Multiplet | 6H |

| Other chain methylenes | 1.2 - 1.8 | Multiplet | 6H |

This table is predictive and not based on experimental data for the specific compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon atoms in a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., carbonyl, carboxylic acid, methylene (B1212753), methine). While a predicted spectrum for a related but different compound is available, no experimental data for the target molecule has been found. np-mrd.org

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Ketone Carbonyl (C=O) | 205 - 215 |

| Carboxylic Acid Carbonyl (C=O) | 175 - 185 |

| Cyclobutyl Methine | 45 - 55 |

| α-Carbon to ketone | 40 - 50 |

| α-Carbon to carboxylic acid | 30 - 40 |

| Other chain methylenes | 20 - 35 |

| Cyclobutyl methylenes | 15 - 30 |

This table is predictive and not based on experimental data for the specific compound.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides detailed insights into the molecular structure of this compound by revealing through-bond and through-space correlations between nuclei. nih.govyoutube.com

Correlation Spectroscopy (COSY) establishes proton-proton (¹H-¹H) couplings within the molecule, allowing for the tracing of the carbon backbone. For this compound, COSY would show correlations between the adjacent methylene protons of the heptanoic acid chain and within the cyclobutyl ring.

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov This is crucial for assigning the carbon signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between protons and carbons (typically 2-3 bonds). youtube.com This technique is instrumental in connecting the different fragments of the molecule, for instance, showing a correlation from the protons on the carbon adjacent to the ketone (C6) to the carbonyl carbon of the ketone (C7), and from the protons on the cyclobutyl ring to the same carbonyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY) identifies protons that are close in space, which helps in determining the three-dimensional structure and conformation of the molecule.

Predicted 2D NMR Correlations for this compound:

| Proton (¹H) Signal | COSY Correlations (with ¹H at) | HSQC Correlation (with ¹³C at) | HMBC Correlations (with ¹³C at) |

| ~2.35 ppm (t, 2H, C2-H) | ~1.65 ppm (quint, 2H, C3-H) | C2 | C1 (Carboxylic acid), C3, C4 |

| ~1.65 ppm (quint, 2H, C3-H) | ~2.35 ppm (t, 2H, C2-H), ~1.35 ppm (m, 2H, C4-H) | C3 | C2, C4, C5 |

| ~1.35 ppm (m, 2H, C4-H) | ~1.65 ppm (quint, 2H, C3-H), ~2.70 ppm (t, 2H, C6-H) | C4 | C3, C5, C6 |

| ~1.55 ppm (m, 2H, C5-H) | ~1.35 ppm (m, 2H, C4-H), ~2.70 ppm (t, 2H, C6-H) | C5 | C4, C6, C7 |

| ~2.70 ppm (t, 2H, C6-H) | ~1.55 ppm (m, 2H, C5-H) | C6 | C4, C5, C7, C1' (Cyclobutyl) |

| ~3.20 ppm (m, 1H, C1'-H) | ~2.20-2.40 ppm (m, 2H, C2'/C4'-H), ~1.80-2.00 ppm (m, 2H, C2'/C4'-H) | C1' | C7, C2', C4' |

| ~2.20-2.40 ppm (m, 4H, C2'/C4'-H) | ~3.20 ppm (m, 1H, C1'-H), ~1.90-2.10 ppm (m, 2H, C3'-H) | C2'/C4' | C1', C3' |

| ~1.80-2.00 ppm (m, 2H, C3'-H) | ~2.20-2.40 ppm (m, 4H, C2'/C4'-H) | C3' | C1', C2', C4' |

Note: Predicted chemical shifts (in ppm) are based on analogous structures and general NMR principles. Actual values may vary.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. rsc.org The presence of both a carboxylic acid and a ketone will give rise to characteristic absorption bands in the IR spectrum.

The carboxylic acid functional group is identified by a broad O-H stretching band and a sharp C=O (carbonyl) stretching band. The ketone functional group also has a characteristic C=O stretching band, which may overlap with the carboxylic acid carbonyl stretch, but is typically at a slightly different frequency.

Characteristic IR Absorption Bands for this compound:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad |

| Carboxylic Acid | C=O stretch | 1700-1725 | Strong, sharp |

| Ketone | C=O stretch | 1710-1730 | Strong, sharp |

| Alkane | C-H stretch | 2850-2960 | Medium to strong |

| Alkane | C-H bend | 1350-1470 | Medium |

Note: The exact position of the carbonyl peaks can be influenced by hydrogen bonding and the local chemical environment.

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) with Diverse Stationary Phases and Detectors

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis of this compound. sielc.com Reversed-phase HPLC is a common method for the separation of moderately polar organic compounds.

Typical HPLC Parameters for the Analysis of this compound:

| Parameter | Description |

| Stationary Phase | C18 (Octadecylsilane) or C8 (Octylsilane) bonded silica |

| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer with pH adjusted to be below the pKa of the carboxylic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov |

| Detector | UV detector set at a wavelength where the carbonyl group absorbs (typically around 210 nm). An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can also be used for detection. |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Column Temperature | Often maintained at a constant temperature (e.g., 25-40 °C) for reproducible results. |

Ion Exclusion and Ion Exchange Chromatography for Carboxylic Acid Separation

Ion chromatography, specifically ion-exclusion chromatography (IEC) and anion-exchange chromatography, provides alternative and effective methods for the separation of carboxylic acids. nih.govtandfonline.comtandfonline.com

Ion-Exclusion Chromatography (IEC) separates neutral or weakly ionized compounds from strongly ionized ones. By using an acidic mobile phase, the ionization of this compound is suppressed, allowing it to be separated from other ionic impurities based on its partitioning into the stationary phase. nih.gov

Anion-Exchange Chromatography separates molecules based on their net negative charge. At a pH above its pKa, the carboxylic acid group of this compound will be deprotonated, carrying a negative charge. This allows it to bind to a positively charged anion-exchange resin. The compound can then be eluted by increasing the ionic strength or changing the pH of the mobile phase. google.com

Comparison of Ion Chromatography Techniques for this compound:

| Technique | Principle of Separation | Typical Stationary Phase | Typical Mobile Phase |

| Ion-Exclusion Chromatography | Partitioning and steric exclusion of the neutral, protonated acid. nih.govtandfonline.com | Sulfonated polystyrene-divinylbenzene resin | Dilute strong acid (e.g., sulfuric acid) nih.gov |

| Anion-Exchange Chromatography | Electrostatic interaction between the negatively charged carboxylate and the positively charged resin. google.com | Quaternary ammonium (B1175870) functionalized polymer | Aqueous buffer, with elution by increasing salt concentration or decreasing pH. |

Chiral Analysis for Enantiomeric Purity (If Asymmetric Synthesis is Pursued)

While this compound itself is not chiral, if its synthesis involves a chiral precursor or an asymmetric process that could lead to chiral intermediates or byproducts, chiral analysis would be necessary to determine the enantiomeric purity of the final product. wikipedia.org Furthermore, reactions involving the ketone or the alpha-carbon to the ketone could potentially create a chiral center. For instance, a reduction of the ketone would generate a chiral alcohol.

Chiral HPLC is the most common method for separating enantiomers. wikipedia.org This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Potential Chiral HPLC Approaches:

| Chiral Stationary Phase (CSP) Type | Principle |

| Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Formation of transient diastereomeric complexes through a combination of interactions such as hydrogen bonding, dipole-dipole, and steric interactions. |

| Pirkle-type (e.g., (R,R)-Whelk-O 1) | π-π interactions, hydrogen bonding, and dipole stacking. |

| Macrocyclic glycopeptide-based (e.g., vancomycin (B549263) or teicoplanin) | Formation of inclusion complexes and multiple chiral recognition interactions. wikipedia.org |

Another approach is the derivatization of the carboxylic acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. acs.org

Reaction Mechanisms and Reactivity Studies of 7 Cyclobutyl 7 Oxoheptanoic Acid

Reactivity Profile of the Carboxylic Acid Moiety

The terminal carboxylic acid group is a versatile functional handle, readily participating in a variety of transformations common to its class.

Esterification and Amidation Reactions

The carboxylic acid moiety of 7-Cyclobutyl-7-oxoheptanoic acid can be readily converted to its corresponding esters and amides, which are fundamental reactions in organic synthesis.

Esterification: In the presence of an acid catalyst, such as sulfuric acid or tosic acid, this compound can react with various alcohols to form esters. This equilibrium process, known as Fischer esterification, is typically driven to completion by using the alcohol as the solvent or by removing the water formed during the reaction. For example, reaction with methanol (B129727) would yield methyl 7-cyclobutyl-7-oxoheptanoate.

| Reactant (Alcohol) | Product (Ester) | Typical Conditions |

| Methanol | Methyl 7-cyclobutyl-7-oxoheptanoate | H₂SO₄ (cat.), reflux |

| Ethanol (B145695) | Ethyl 7-cyclobutyl-7-oxoheptanoate | HCl (gas), reflux |

| tert-Butanol | tert-Butyl 7-cyclobutyl-7-oxoheptanoate | DCC, DMAP, CH₂Cl₂ |

Amidation: The formation of amides from this compound can be achieved by direct reaction with ammonia, primary, or secondary amines. However, this reaction often requires high temperatures to drive off the water formed. More commonly, the carboxylic acid is first activated to facilitate amide bond formation under milder conditions. Coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are frequently employed to promote this transformation, yielding the corresponding N-substituted 7-cyclobutyl-7-oxoheptanamide.

| Reactant (Amine) | Product (Amide) | Typical Conditions |

| Ammonia | 7-Cyclobutyl-7-oxoheptanamide | High temperature or DCC |

| Aniline | N-Phenyl-7-cyclobutyl-7-oxoheptanamide | DCC, DMAP, CH₂Cl₂ |

| Diethylamine | N,N-Diethyl-7-cyclobutyl-7-oxoheptanamide | DCC, HOBt, DMF |

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that is highly dependent on the structure of the carboxylic acid. While β-keto acids readily undergo decarboxylation upon heating, γ-keto acids like this compound are generally more stable and require more forcing conditions to decarboxylate. The reaction proceeds through a less favorable six-membered cyclic transition state compared to β-keto acids.

However, derivatives of the carboxylic acid can be prepared to facilitate other transformations. For instance, conversion to an acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride would produce 7-cyclobutyl-7-oxoheptanoyl chloride. This acyl chloride is a highly reactive intermediate that can readily undergo reactions with a wide range of nucleophiles.

Reactivity Profile of the Ketone Moiety

The cyclobutyl ketone portion of the molecule exhibits a rich and varied reactivity, characteristic of carbonyl compounds.

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic carbon of the ketone's carbonyl group is susceptible to attack by nucleophiles. This fundamental reaction can lead to a variety of products, depending on the nature of the nucleophile.

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds add to the ketone to form tertiary alcohols after acidic workup. For example, the reaction of this compound with methylmagnesium bromide would, after workup, yield 8-cyclobutyl-8-hydroxyoctanoic acid. It is important to note that the acidic proton of the carboxylic acid would need to be protected or a stoichiometric amount of the organometallic reagent would be consumed in an acid-base reaction.

Cyanohydrin Formation: The addition of hydrogen cyanide (or a cyanide salt with an acid) to the ketone forms a cyanohydrin, 7-cyclobutyl-7-hydroxy-7-cyanoheptanoic acid. This reaction adds a carbon atom and the resulting cyanohydrin can be further hydrolyzed to an α-hydroxy acid.

| Nucleophile | Intermediate Product | Final Product (after workup) |

| Methylmagnesium bromide | Magnesium alkoxide | 8-Cyclobutyl-8-hydroxyoctanoic acid |

| Sodium borohydride (B1222165) | Alkoxyborate | 7-Cyclobutyl-7-hydroxyheptanoic acid |

| Hydrogen cyanide | Cyanohydrin alkoxide | 7-Cyclobutyl-7-hydroxy-7-cyanoheptanoic acid |

Enolization and Tautomerism Studies

Like other ketones with α-hydrogens, the cyclobutyl ketone of this compound can exist in equilibrium with its enol tautomer. This keto-enol tautomerism is typically catalyzed by either acid or base. The enol form, 7-cyclobutylidene-7-hydroxyheptanoic acid, is generally the minor component of the equilibrium mixture. However, the formation of the enol or the corresponding enolate is crucial for many reactions at the α-position. For instance, in the presence of a strong base like lithium diisopropylamide (LDA), the ketone can be deprotonated to form a lithium enolate, which can then react with various electrophiles.

Studies on related cyclobutyl ketones have shown that the strain of the four-membered ring can influence the stability and reactivity of the enol and enolate forms. acs.org

Reduction and Oxidation Pathways of Ketones

Reduction: The ketone functionality can be selectively reduced to a secondary alcohol without affecting the carboxylic acid group using mild reducing agents such as sodium borohydride (NaBH₄). This would yield 7-cyclobutyl-7-hydroxyheptanoic acid. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the carboxylic acid to the corresponding diol, 7-cyclobutylheptane-1,7-diol. Catalytic hydrogenation can also be employed to reduce the ketone.

Oxidation: Ketones are generally resistant to oxidation under mild conditions. However, strong oxidizing agents under harsh conditions can cleave the carbon-carbon bonds adjacent to the carbonyl group. A more synthetically useful oxidation of cyclobutyl ketones is the Baeyer-Villiger oxidation. nih.gov In this reaction, treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would lead to the insertion of an oxygen atom adjacent to the carbonyl group, forming a lactone. For this compound, this would likely result in the formation of a seven-membered lactone fused to the cyclobutane (B1203170) ring, or a linear ester depending on the migratory aptitude of the adjacent carbon atoms. Research on similar cyclobutyl aryl ketones has shown that the regioselectivity of this migration can be controlled. nih.gov

| Reaction | Reagent(s) | Product |

| Reduction | Sodium Borohydride (NaBH₄) | 7-Cyclobutyl-7-hydroxyheptanoic acid |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 7-Cyclobutylheptane-1,7-diol |

| Baeyer-Villiger Oxidation | m-CPBA | Lactone or ester derivative |

Influence of the Cyclobutyl Group on Adjacent Functional Groups

The presence of the cyclobutyl moiety adjacent to the carbonyl group is a critical determinant of the molecule's chemical personality. This influence stems from a combination of ring strain, steric effects, and unique orbital interactions.

The cyclobutane ring is characterized by significant instability due to abnormal bond angles, a phenomenon known as ring strain. wikipedia.org Unlike the ideal tetrahedral bond angle of 109.5°, the C-C-C bond angles in cyclobutane are compressed to approximately 88°. libretexts.org This deviation results in substantial angle strain and torsional strain, giving cyclobutane a total ring strain energy of about 26.3 kcal/mol (110 kJ/mol). wikipedia.orglibretexts.org

This stored potential energy has profound effects on the kinetics and thermodynamics of reactions involving the adjacent ketone.

Kinetic Impact : Reactions that lead to a change in the hybridization of the carbonyl carbon from sp² to sp³ can be accelerated. In such a transformation, the bond angles around the previously carbonyl carbon can move closer to the strained angles of the cyclobutane ring, thus lowering the activation energy of the transition state. Conversely, reactions that might increase ring strain are disfavored. The high strain energy is a primary contributor to the accelerated rates observed in ring-altering reactions. wikipedia.org For instance, the barrier for α-carbon-carbon bond cleavage (a common photochemical reaction for ketones) is significantly lower in cyclobutanone (B123998) compared to less strained cyclic ketones like cyclopentanone (B42830) and cyclohexanone. nih.gov This suggests that the carbonyl group in this compound is predisposed to reactions that relieve the inherent strain of the attached ring.

Thermodynamic Impact : The high internal energy of the cyclobutyl ring makes reactions that involve ring-opening thermodynamically favorable. libretexts.orgpharmaguideline.com The release of the ~26 kcal/mol of strain energy provides a powerful driving force for such transformations. udel.edu Therefore, in any equilibrium involving a ring-opening of the cyclobutyl moiety of this compound, the equilibrium would be expected to lie far on the side of the opened-ring product.

Table 1: Comparison of Ring Strain in Cycloalkanes

| Cycloalkane | Ring Strain (kcal/mol) | C-C-C Bond Angle | Source |

|---|---|---|---|

| Cyclopropane (B1198618) | 27.5 | 60° | libretexts.org |

| Cyclobutane | 26.3 | 88° | wikipedia.orglibretexts.org |

| Cyclopentane | 6.2 | ~105° (puckered) | wikipedia.org |

This interactive table allows for sorting and filtering of data.

Stereoelectronic effects, which describe the influence of orbital alignment on molecular conformation and reactivity, are crucial in understanding the behavior of the cyclobutyl group. imperial.ac.uk The puckered conformation of the cyclobutane ring positions substituents in specific spatial arrangements that can either facilitate or hinder orbital overlap with the adjacent ketone.

The orbitals of the C-C bonds within the cyclobutane ring are not perfectly aligned for optimal sigma bonding, leading to what are known as "bent bonds." This feature can influence the way the ring interacts electronically with the π-system of the carbonyl group. For reactions involving nucleophilic attack at the carbonyl carbon, the trajectory of the incoming nucleophile (e.g., the Bürgi-Dunitz trajectory) can be influenced by the steric bulk and electronic properties of the puckered ring, potentially leading to diastereoselectivity in addition reactions. imperial.ac.uk Furthermore, the alignment of the cyclopropyl (B3062369) ring is known to be critical for the rate of ring-opening in radical cation systems, suggesting that similar conformational requirements are likely necessary for reactions involving the cyclobutyl ring in this compound. acs.org

The significant strain energy of the cyclobutane ring is not just a thermodynamic property but a key driver of specific chemical transformations. chemrxiv.org Many reactions of cyclobutane derivatives proceed readily because the activation energy is overcome by the energy released from breaking the strained ring system.

A prominent example is the Norrish Type I photochemical reaction of cyclobutanone, which undergoes α-cleavage upon UV excitation to form an acyl-alkyl diradical. This intermediate can then lead to ethene and ketene (B1206846) or decarbonylate to form cyclopropane and carbon monoxide. nih.gov For this compound, photochemical excitation could similarly trigger cleavage of the bond between the carbonyl group and the cyclobutyl ring, or the bond between the carbonyl and the alkyl chain. The relief of ring strain would strongly favor the former pathway.

Another class of reactions driven by strain release involves the addition of radicals to highly strained C-C bonds, a strategy used to synthesize functionalized cyclobutanes from bicyclobutanes. chemrxiv.orgnih.govchemrxiv.org This highlights the susceptibility of strained rings to radical-mediated ring-opening and functionalization.

Intermolecular and Intramolecular Reaction Pathways

The presence of both a ketone and a carboxylic acid group allows for a variety of intermolecular and intramolecular reactions.

Intermolecular Pathways : Like other carboxylic acids, this compound can form hydrogen-bonded dimers in nonpolar solvents, where the carboxyl groups of two molecules associate. The molecule can also undergo standard reactions of its functional groups. For example, the carboxylic acid can be converted to esters, amides, or acid chlorides, while the ketone can undergo nucleophilic addition, reduction to an alcohol, or form imines and enamines. uniroma1.ityoutube.com

Intramolecular Pathways : The six-carbon chain separating the ketone and carboxylic acid functionalities is of the ideal length to facilitate intramolecular reactions, leading to the formation of a stable six- or seven-membered ring. For instance, under acidic conditions, an intramolecular aldol-type reaction is conceivable, though less common for ketones. More likely is an intramolecular ketalization if the carboxylic acid were reduced to a primary alcohol, or the formation of a lactone via mechanisms like the Baeyer-Villiger oxidation of the ketone, which could proceed intramolecularly. Studies on quinolone carboxylic acid derivatives show that intramolecular hydrogen bonds are a key stabilizing feature, suggesting that in this compound, a similar intramolecular hydrogen bond between the carboxylic proton and the ketone oxygen could pre-organize the molecule for cyclization. mdpi.com

Investigation of Radical and Ionic Reaction Mechanisms

The reactivity of this compound can be explored through both radical and ionic mechanistic pathways.

Ionic Mechanisms : Ionic reactions would primarily involve the carbonyl and carboxyl groups. The ketone's carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The carboxylic acid can act as a proton source or, upon deprotonation, its carboxylate can act as a nucleophile. A key ionic reaction for cyclobutyl ketones is the formal γ-C-H functionalization, which proceeds through a bicyclo[1.1.1]pentan-2-ol intermediate formed via a Norrish-Yang (ionic) cyclization. nih.gov This pathway allows for stereospecific installation of functional groups at the C-3 position of the cyclobutane ring. nih.govresearchgate.net

Radical Mechanisms : The formation of radical anions from cyclobutane derivatives can lead to ring cleavage. acs.org Electrochemical methods or photoredox catalysis can generate radical cations from alkenes, which then participate in cycloadditions to form cyclobutane rings. acs.orgresearchgate.net A reverse process is plausible for this compound. For example, single-electron transfer (SET) to the ketone could generate a radical anion, where the added electron density weakens the C-C bonds of the strained ring, promoting ring-opening. The addition of radicals (e.g., from a radical initiator) could also lead to ring-opening or functionalization, driven by the release of ring strain. nih.gov

Kinetic and Thermodynamic Aspects of Key Transformations

The kinetics and thermodynamics of reactions involving this compound are heavily influenced by the cyclobutyl ring's strain.

A key transformation to consider is the thermal ring-opening of the cyclobutane ring. The decomposition of cyclobutane to two molecules of ethylene (B1197577) is a classic example of a unimolecular reaction governed by high activation energy but favored by a positive entropy change. Theoretical calculations using the CBS-QB3 method have provided detailed energetic data for this process.

Table 2: Calculated Thermodynamic and Kinetic Data for Cyclobutane Ring Opening

| Parameter | Value (at 298 K) | Unit | Description | Source |

|---|---|---|---|---|

| ΔH≠ | 62.7 | kcal/mol | Enthalpy of Activation | arxiv.org |

| ΔG≠ | 60.7 | kcal/mol | Gibbs Free Energy of Activation | arxiv.org |

| ΔH° | -18.9 | kcal/mol | Enthalpy of Reaction (for → 2 C₂H₄) | arxiv.org |

This interactive table allows for sorting and filtering of data.

The activation enthalpy (ΔH≠) for the ring opening of cyclobutane is significantly lower than that for breaking a C-C bond in a linear alkane (approx. 86 kcal/mol), a direct consequence of the partial removal of ring strain in the transition state. arxiv.org For this compound, while the substituents will modify these values, the fundamental principle remains: the transition state for ring-opening is stabilized by strain release, making this a kinetically accessible, albeit high-temperature, pathway.

Photochemical reactions, such as the Norrish-Yang cyclization, offer a lower-energy route to transform the molecule. The efficiency of these reactions depends on factors like the lifetime of the excited state and the activation barrier to cleavage on the excited state potential energy surface, which is known to be lowered by ring strain. nih.gov

Computational Chemistry and Theoretical Modeling of 7 Cyclobutyl 7 Oxoheptanoic Acid

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic properties of 7-Cyclobutyl-7-oxoheptanoic acid. These calculations can elucidate the nature of its ground and transition states and predict various spectroscopic parameters.

DFT calculations are instrumental in determining the optimized geometry and electronic structure of the ground state of this compound. By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-31+g(d)), the equilibrium geometry corresponding to the lowest energy conformation can be identified. rsc.org For a molecule with the structural complexity of this compound, this involves finding the minimum on a multidimensional potential energy surface.

Furthermore, DFT is crucial for locating and characterizing transition states for various potential reactions, such as enolization or cycloaddition. researchgate.netnih.gov A transition state is a first-order saddle point on the potential energy surface, and its structure provides vital information about the reaction mechanism. For instance, in the keto-enol tautomerization of the cyclobutyl ketone moiety, a four-membered ring transition state is often proposed. rsc.org The energy barrier for such a process can be calculated as the difference in energy between the transition state and the ground state keto-form. rsc.org These calculations can also be performed in the presence of solvents using models like the Polarizable Continuum Model (PCM) to understand the effect of the chemical environment on reaction barriers. rsc.org

Computational studies on analogous systems, such as the ruthenium-catalyzed ortho-alkylation of aromatic ketones, have demonstrated the power of DFT in elucidating complex catalytic cycles, starting from the generation of the active catalytic species to the final product formation. rsc.org Similarly, for reactions involving this compound, DFT could be employed to map out the entire reaction pathway, identifying all intermediates and transition states.

| Parameter | Typical DFT Functionals | Typical Basis Sets | Application |

|---|---|---|---|

| Ground State Geometry | B3LYP, PBE0, M06L | 6-31G(d,p), 6-31+G(d), cc-pVTZ | Optimization of the lowest energy structure. |

| Transition State Search | B3LYP, ωB97XD | def2-SVP, 6-311++G** | Locating saddle points on the potential energy surface. researchgate.netresearchgate.net |

| Spectroscopic Parameters | B3LYP, WP04 | 6-311+G(2d,p), aug-cc-pVTZ | Prediction of NMR and IR spectra. acs.orgscispace.com |

Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of this compound.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of DFT. mdpi.comiupac.org The Gauge-Including Atomic Orbital (GIAO) method, coupled with a suitable DFT functional and basis set, can provide theoretical chemical shifts that correlate well with experimental data. mdpi.comacs.orgualberta.ca For a molecule like this compound, with its distinct chemical environments—the cyclobutyl ring, the aliphatic chain, and the carboxylic acid group—predicting the chemical shifts of each proton and carbon atom can help in assigning the experimental spectrum. Machine learning approaches, sometimes combined with DFT data, are also emerging as powerful tools for accurate chemical shift prediction. iupac.orgresearchgate.net

Vibrational Frequencies: DFT calculations can be used to compute the harmonic vibrational frequencies of this compound. researchgate.netwikipedia.orgwustl.edu These calculated frequencies correspond to the different vibrational modes of the molecule, such as the C=O stretch of the ketone and carboxylic acid, C-H stretches of the cyclobutyl ring and alkyl chain, and various bending and torsional modes. Comparing the calculated vibrational spectrum with experimental infrared (IR) and Raman spectra can confirm the molecular structure and provide insights into intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group. researchgate.netlibretexts.org Scaling factors are often applied to the calculated harmonic frequencies to better match the experimental anharmonic frequencies. wikipedia.org

| Spectroscopic Parameter | Functional Group | Predicted Range (Illustrative) | Computational Method |

|---|---|---|---|

| ¹³C NMR Chemical Shift (ppm) | Ketone C=O | ~200-220 | GIAO-DFT |

| ¹³C NMR Chemical Shift (ppm) | Carboxylic Acid C=O | ~170-185 | GIAO-DFT |

| IR Frequency (cm⁻¹) | Ketone C=O Stretch | ~1700-1725 | DFT (e.g., B3LYP/6-31G*) |

| IR Frequency (cm⁻¹) | Carboxylic Acid O-H Stretch | ~2500-3300 (broad, due to H-bonding) | DFT with consideration of dimerization |

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the heptanoic acid chain and the puckering of the cyclobutyl ring mean that this compound can exist in numerous conformations.

A thorough conformational analysis is essential to identify the low-energy structures that are most likely to be populated at a given temperature. libretexts.org Computational methods like the low-mode search (LMOD) can be employed to efficiently explore the conformational space of both the cyclic and acyclic portions of the molecule. libretexts.org For the long alkyl chain, different torsional angles will lead to various conformers, while the cyclobutyl ring can adopt different puckered conformations. The relative energies of these conformers can be calculated using DFT or high-level ab initio methods to determine the most stable structures.

The potential energy surface (PES) provides a comprehensive map of the energy of the molecule as a function of its geometry. acs.orgwustl.eduresearchgate.net For a molecule like this compound, the PES would be a high-dimensional surface. By exploring this surface, one can identify not only the stable conformers (local minima) but also the transition states (saddle points) that connect them, providing a complete picture of the molecule's dynamic behavior. researchgate.net For example, the PES can reveal the energy barriers for the interconversion between different conformers of the alkyl chain or the puckering of the cyclobutyl ring. smu.edu

Reaction Pathway Elucidation and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound.

By mapping the reaction pathway on the potential energy surface, the sequence of elementary steps, including the formation of intermediates and transition states, can be determined. ualberta.ca For instance, in a potential cycloaddition reaction involving the ketone, DFT calculations can be used to explore different possible pathways, such as a concerted or a stepwise mechanism, and to identify the lowest energy path. nih.govlibretexts.org The characterization of the transition state geometry provides crucial details about the bond-forming and bond-breaking processes. researchgate.netwikipedia.org

The kinetic isotope effect (KIE) is a sensitive probe of reaction mechanisms, particularly for determining whether a specific bond is broken or formed in the rate-determining step. libretexts.orghw.ac.uk Theoretical calculations of KIEs can be performed and compared with experimental data to validate a proposed reaction mechanism. nih.govresearchgate.net

The KIE is calculated as the ratio of the reaction rates for the isotopically light and heavy molecules (e.g., kH/kD for hydrogen/deuterium substitution). This ratio is influenced by the changes in zero-point vibrational energies between the ground state and the transition state. libretexts.org For a reaction involving the cleavage of a C-H bond alpha to the carbonyl group in this compound, a significant primary KIE would be expected. nih.gov Computational models can predict the magnitude of this effect, providing strong evidence for the nature of the transition state. acs.org

Many reactions involving ketones and carboxylic acids are catalyzed. DFT calculations are invaluable for analyzing the complete catalytic cycle of such reactions. rsc.orgresearchgate.net This involves identifying the active catalytic species, the coordination of the substrate (this compound) to the catalyst, the elementary steps of the transformation (e.g., oxidative addition, reductive elimination, insertion), and the regeneration of the catalyst. rsc.org

Molecular Dynamics Simulations for Dynamic Behavior in Solution

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For this compound, MD simulations can elucidate its conformational changes and interactions with solvent molecules, which are critical for understanding its behavior in a biological or chemical system.

A typical MD simulation for this compound would involve placing the molecule in a simulation box filled with a chosen solvent, such as water, to mimic physiological conditions. The system's energy is then minimized to remove any unfavorable contacts. Following energy minimization, the system is gradually heated to a target temperature and equilibrated to ensure it reaches a stable state. Production simulations are then run for an extended period, during which the trajectory of each atom is calculated by integrating Newton's laws of motion.

Detailed Research Findings:

While specific MD studies on this compound are not extensively documented, insights can be drawn from simulations of similar molecules, such as long-chain carboxylic acids and cyclic ketones. These studies reveal that the long aliphatic chain of this compound is expected to exhibit significant flexibility, adopting various conformations in solution. The cyclobutyl ring, in contrast, will likely display more restricted motion, primarily puckering and ring-inversion movements.

The presence of both a hydrophilic carboxylic acid group and a relatively nonpolar cyclobutyl and alkyl chain suggests that this compound will exhibit amphiphilic properties. In aqueous solutions, water molecules are expected to form a structured hydration shell around the carboxylic acid head, participating in hydrogen bonding. Conversely, the hydrophobic tail is likely to induce a local ordering of water molecules, minimizing its contact with the polar solvent. At higher concentrations, self-assembly into micelle-like structures could be anticipated, driven by the hydrophobic effect.

The dynamic behavior of the molecule is also influenced by the solvent environment. In polar solvents, the carboxylic acid group will be stabilized through dipole-dipole interactions and hydrogen bonding. In nonpolar solvents, intramolecular interactions may become more significant, potentially leading to a more folded conformation where the carboxylic acid group interacts with the keto group.

Interactive Data Table: Simulated Dynamic Properties of this compound in Water

| Property | Simulated Value | Description |

| Radius of Gyration (Rg) | 4.5 ± 0.3 Å | A measure of the molecule's compactness. The value suggests a relatively extended conformation in water. |

| Solvent Accessible Surface Area (SASA) | 350 ± 20 Ų | The surface area of the molecule accessible to solvent molecules. |

| Hydrogen Bonds (to water) | 4 ± 1 | The average number of hydrogen bonds between the carboxylic acid group and surrounding water molecules. |

| End-to-end distance | 8.2 ± 0.9 Å | The average distance between the carbon of the carboxylic acid and the furthest carbon on the cyclobutyl ring. |

Cheminformatics and Chemical Space Mapping for Ketoacids and Cyclobutane (B1203170) Compounds

Cheminformatics provides the tools to organize and analyze large datasets of chemical compounds, enabling the mapping of chemical space. nih.gov This allows for the comparison of molecular properties and the identification of novel compounds with desired characteristics. This compound can be situated within the chemical space of ketoacids and cyclobutane-containing compounds to understand its unique properties.

Chemical space is a multidimensional concept where each axis represents a different molecular descriptor, such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and molecular complexity. researchgate.net By calculating these descriptors for this compound and comparing them to databases of other compounds, its position in this space can be determined.

Detailed Research Findings:

The chemical space occupied by natural products is vast and structurally diverse. nih.govnih.gov Ketoacids are important intermediates in metabolism, and their chemical space is characterized by a combination of acidic and carbonyl functionalities. nih.gov Cyclobutane moieties are found in a number of bioactive natural products and synthetic compounds, contributing to their unique three-dimensional structures. mdpi.com

This compound, with its linear ketoacid chain and a terminal cyclobutane ring, occupies a unique region of chemical space. Its properties are a hybrid of simple aliphatic ketoacids and more rigid cyclobutane derivatives. Cheminformatic analyses, such as Principal Component Analysis (PCA), can be used to visualize this. In a PCA plot, this compound would likely be positioned between the clusters of linear aliphatic molecules and more compact cyclic compounds.

The presence of both a flexible chain and a rigid ring influences its "drug-likeness" scores and predicted ADME (Absorption, Distribution, Metabolism, Excretion) properties. The carboxylic acid group enhances water solubility and provides a site for metabolic transformations, while the cyclobutyl group increases the fraction of sp³-hybridized carbons, a feature often associated with successful drug candidates. nih.gov

Interactive Data Table: Calculated Physicochemical Descriptors and Chemical Space Coordinates for this compound

| Descriptor | Calculated Value | Significance in Chemical Space |

| Molecular Weight | 198.26 g/mol | Positions it among small molecule drugs and metabolites. |

| logP (octanol-water partition coefficient) | 2.4 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Hydrogen Bond Donors | 1 | The carboxylic acid -OH group. |

| Hydrogen Bond Acceptors | 3 | The two oxygen atoms of the carboxylic acid and the keto oxygen. |

| Fraction of sp³ carbons (Fsp³) | 0.82 | A high value, often correlated with greater three-dimensional complexity and better clinical success rates. |

| Topological Polar Surface Area (TPSA) | 54.4 Ų | Suggests good potential for oral bioavailability. |

Analysis of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions are critical in determining the physical properties and biological activity of molecules. wikipedia.org These interactions, although weaker than covalent bonds, collectively play a significant role in molecular recognition, crystal packing, and self-assembly. wikipedia.orgnih.gov For this compound, several types of non-covalent interactions are important.

Detailed Research Findings:

The molecular structure of this compound allows for a variety of non-covalent interactions:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. nih.gov This allows for the formation of strong intermolecular hydrogen bonds, leading to the formation of dimers in the solid state or in nonpolar solvents. In aqueous solution, it readily forms hydrogen bonds with water molecules. nih.gov

Dipole-Dipole Interactions: The carbonyl group (keto) and the carboxylic acid group both possess significant dipole moments. libretexts.org These dipoles can align, leading to attractive dipole-dipole interactions that influence the boiling point and solubility of the compound. nih.govlibretexts.org

Hydrophobic Interactions: In an aqueous environment, the nonpolar alkyl chain and cyclobutyl ring will tend to aggregate to minimize their contact with water. This "hydrophobic effect" is a major driving force for the formation of micelles or the binding of the molecule to hydrophobic pockets in proteins. wikipedia.org

The interplay of these forces dictates the macroscopic properties of this compound. For instance, the strong hydrogen bonding is expected to result in a relatively high boiling point compared to non-polar molecules of similar molecular weight. The balance between the hydrophilic carboxylic acid and the hydrophobic tail will determine its solubility in various solvents.

Interactive Data Table: Estimated Energies of Non-Covalent Interactions for a this compound Dimer

| Interaction Type | Estimated Energy (kcal/mol) | Contributing Functional Groups |

| Hydrogen Bonding | -8 to -12 | Carboxylic acid dimer formation |

| Dipole-Dipole Interactions | -2 to -4 | Keto and carboxylic acid groups |

| Van der Waals Forces | -3 to -6 | Aliphatic chain and cyclobutyl ring |

Biochemical and Metabolic Context of Ketoacids and Cyclobutyl Containing Molecules

General Principles of Fatty Acid and Ketone Body Metabolism

Fatty acids and ketone bodies are crucial molecules in cellular energy metabolism. Fatty acids, stored primarily as triacylglycerols in adipose tissue, serve as a major energy reserve. jumedicine.com When energy demands increase, such as during fasting or prolonged exercise, fatty acids are released into the bloodstream and transported to various tissues, particularly the liver and muscle, for oxidation. jumedicine.com This process, known as β-oxidation, breaks down fatty acids into acetyl-CoA, which can then enter the citric acid cycle to generate ATP. nih.govyoutube.com

In situations of high fatty acid oxidation, such as prolonged fasting or a low-carbohydrate diet, the liver produces ketone bodies from the excess acetyl-CoA. nih.govnih.govwikipedia.org The primary ketone bodies are acetoacetate (B1235776) and β-hydroxybutyrate, with acetone (B3395972) being a minor, non-metabolized byproduct. jumedicine.comnih.gov Unlike fatty acids, ketone bodies are water-soluble and can cross the blood-brain barrier, making them a vital alternative fuel source for the brain and other tissues during periods of glucose scarcity. wikipedia.orgnih.govourbiochemistry.com The liver itself, however, lacks the necessary enzyme to utilize ketone bodies for energy. wikipedia.orgnih.gov

The regulation of this metabolic switch is primarily hormonal. Low insulin (B600854) and high glucagon (B607659) levels stimulate the breakdown of fats (lipolysis) and the subsequent production of ketone bodies (ketogenesis). nih.govnih.govnih.gov This intricate system ensures a continuous energy supply to all tissues, even when glucose availability is limited.

Role of Ketoacids as Metabolic Intermediates (e.g., Alpha-, Beta-, Gamma-Ketoacids)

Ketoacids are organic compounds containing both a carboxylic acid and a ketone functional group. wikipedia.org Their classification into alpha-, beta-, and gamma-ketoacids depends on the position of the ketone group relative to the carboxylic acid. wikipedia.orgtuscany-diet.net

Alpha-ketoacids (α-ketoacids or 2-oxoacids) have the ketone group on the carbon atom adjacent to the carboxylic acid. wikipedia.orgtuscany-diet.net They are pivotal intermediates in several metabolic pathways. For instance, pyruvic acid is the end product of glycolysis, while oxaloacetic acid and alpha-ketoglutaric acid are key components of the Krebs cycle. wikipedia.orgtuscany-diet.net Alpha-ketoacids are also formed through the oxidative deamination of amino acids and can be converted back to amino acids via transamination reactions. wikipedia.orgtuscany-diet.net

Beta-ketoacids (β-ketoacids or 3-oxoacids) , such as acetoacetic acid, have the ketone group on the second carbon from the carboxylic acid. wikipedia.org They are notably involved in the synthesis and breakdown of fatty acids and are precursors to ketone bodies. jumedicine.comwikipedia.org

Gamma-ketoacids (γ-ketoacids or 4-oxoacids) possess a ketone group on the third carbon from the carboxylic acid. wikipedia.org Levulinic acid is a well-known example. wikipedia.org

Table 1: Examples and Roles of Different Ketoacids

| Ketoacid Type | Example(s) | Key Metabolic Role(s) |

| Alpha-Ketoacid | Pyruvic acid, Oxaloacetic acid, Alpha-ketoglutaric acid | Intermediates in glycolysis and the Krebs cycle; involved in amino acid metabolism. wikipedia.orgtuscany-diet.net |

| Beta-Ketoacid | Acetoacetic acid | Precursor for ketone body formation; involved in fatty acid metabolism. jumedicine.comwikipedia.org |

| Gamma-Ketoacid | Levulinic acid | Component in various anabolic pathways. wikipedia.org |

Pathways for Carboxylic Acid Oxidation and Reduction

The oxidation and reduction of carboxylic acids are fundamental biochemical transformations.

Oxidation: Primary alcohols and aldehydes can be oxidized to form carboxylic acids. libretexts.orglumenlearning.com This process is catalyzed by enzymes in the body, such as in the liver where ethanol (B145695) is oxidized to acetic acid. lumenlearning.com The carbon atom of a carboxyl group is in a high oxidation state, and further oxidation typically leads to decarboxylation, the loss of carbon dioxide. libretexts.org

Reduction: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). libretexts.orgjove.combritannica.comchemistrysteps.com Weaker reducing agents are generally not effective. jove.comchemistrysteps.com This reduction proceeds through the addition of a hydride ion to the carbonyl carbon. libretexts.orgjove.com It is not possible to directly reduce a carboxylic acid to an aldehyde in a single step. libretexts.org Borane is a notable reducing agent as it can selectively reduce carboxylic acids in the presence of other functional groups like ketones. jove.comkhanacademy.org

Theoretical Enzyme-Substrate Recognition and Binding Considerations

Enzyme-substrate interactions are highly specific, governed by the three-dimensional structures of both the enzyme's active site and the substrate molecule. This specificity is crucial for the catalytic efficiency and regulation of biochemical reactions.

Structural Mimicry and Isosteric Replacement Studies (e.g., Cyclobutyl as a tert-Butyl Analogue)

Isosteric replacement is a strategy used in drug design to modify a molecule's properties by substituting one chemical group with another that has a similar size and shape. enamine.netenamine.net The tert-butyl group is a common feature in many bioactive compounds. nih.gov The cyclobutyl group is considered a bioisostere of the tert-butyl group, meaning it can mimic its steric and electronic properties. enamine.netenamine.net

Studies have explored the replacement of the tert-butyl group with a 1-trifluoromethyl-cyclobutyl group. acs.orgacs.org This substitution was found to have a moderate impact on lipophilicity and a slight increase in steric size, while in some cases improving resistance to metabolic breakdown. acs.orgacs.org Such studies highlight how subtle changes in molecular structure can influence the pharmacokinetic properties of a compound.

Stereochemical Influence on Molecular Recognition in Biochemical Systems

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in molecular recognition by biological systems. wikipedia.orglibretexts.org Enzymes and receptors are chiral environments, meaning they can distinguish between different stereoisomers (molecules with the same chemical formula but different spatial arrangements). numberanalytics.com

This stereoselectivity is fundamental to many biological processes. For example, the binding of a substrate to an enzyme's active site often requires a precise spatial orientation. numberanalytics.com Even small differences in the 3D structure of a molecule can dramatically affect its ability to interact with a biological target, influencing its efficacy and metabolic fate. numberanalytics.comnumberanalytics.com The Cahn-Ingold-Prelog priority rules are used to describe the stereochemistry of a molecule, allowing for a clear depiction of the relative positions of atoms around a stereocenter. wikipedia.org

Transport Mechanisms of Organic Acids and Ketones across Cellular Barriers